molecular formula C8H11ClF3N3 B1402647 3-(pyrrolidin-2-yl)-5-(trifluoromethyl)-1H-pyrazole hydrochloride CAS No. 1361111-76-3

3-(pyrrolidin-2-yl)-5-(trifluoromethyl)-1H-pyrazole hydrochloride

Cat. No. B1402647
M. Wt: 241.64 g/mol
InChI Key: CRJAVNZBSLBVPO-UHFFFAOYSA-N
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Description

This would involve providing a brief overview of the compound, including its molecular formula, molecular weight, and structural formula. The compound’s IUPAC name would also be included.



Synthesis Analysis

This would involve a detailed description of the methods used to synthesize the compound, including the starting materials, reaction conditions, and any catalysts or solvents used.



Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, including its bond lengths and angles, hybridization states, and any notable structural features.



Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, including its melting point, boiling point, solubility, and stability.


Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Novel Compounds

    A study by Bonacorso et al. (2015) focused on synthesizing a series of novel compounds using 3-(pyrrolidin-2-yl)-5-(trifluoromethyl)-1H-pyrazole as a starting point. These compounds showed significant antioxidant and antimicrobial activities, highlighting their potential in medicinal chemistry (Bonacorso et al., 2015).

  • Electroluminescence in OLEDs

    Su et al. (2021) investigated the use of pyrazol-pyridine ligands, including 3-(trifluoromethyl)-1H-pyrazol-5-yl pyridine, in the synthesis of orange-red iridium (III) complexes. These complexes showed high efficiency in organic light-emitting diodes (OLEDs), demonstrating the chemical's potential in display technology (Su et al., 2021).

  • Synthesis of Pyrazole Derivatives

    Martins et al. (2012) presented a method for synthesizing a series of 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles, highlighting the versatility of 3-(pyrrolidin-2-yl)-5-(trifluoromethyl)-1H-pyrazole in synthesizing various pyrazole derivatives (Martins et al., 2012).

Biological and Medicinal Applications

  • Potential in Cancer Treatment

    Ananda et al. (2017) synthesized novel pyrazole derivatives and evaluated their antiproliferative activities against various cancer cell lines. They identified compounds with significant cytotoxic effects, suggesting potential applications in cancer therapy (Ananda et al., 2017).

  • Insecticidal and Fungicidal Activities

    Zhu et al. (2014) synthesized a series of pyrazole-5-carboxamides and evaluated their insecticidal and fungicidal activities. This research highlights the potential of pyrazole derivatives in agriculture and pest control (Zhu et al., 2014).

Material Science and Photophysical Properties

  • Photoluminescent Emissions

    Huang et al. (2013) synthesized Pt(II) complexes containing pyrazole chelates and examined their photophysical properties. They found these complexes to exhibit mechanoluminescence and concentration-dependent photoluminescence, indicating potential uses in material science and sensing applications (Huang et al., 2013).

  • Proton Transfer Studies

    Vetokhina et al. (2012) studied derivatives of 2-(1H-pyrazol-5-yl)pyridine, revealing three types of photoreactions, including excited-state intramolecular and intermolecular proton transfer. This research provides insights into the photophysical behavior of pyrazole derivatives (Vetokhina et al., 2012).

  • Fluorescent Property Studies

    Wang et al. (2019) synthesized coordination polymers incorporating pyrazole derivatives and analyzed their fluorescent properties. This research contributes to the development of new materials with potential applications in sensing and imaging (Wang et al., 2019).

Safety And Hazards

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Future Directions

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Please note that this is a general outline and the specific details would depend on the particular compound being analyzed. For a comprehensive analysis of a specific compound, I would recommend consulting a chemistry textbook or a scientific literature database. If you have any other questions, feel free to ask!


properties

IUPAC Name

5-pyrrolidin-2-yl-3-(trifluoromethyl)-1H-pyrazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F3N3.ClH/c9-8(10,11)7-4-6(13-14-7)5-2-1-3-12-5;/h4-5,12H,1-3H2,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRJAVNZBSLBVPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC(=NN2)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(pyrrolidin-2-yl)-5-(trifluoromethyl)-1H-pyrazole hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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